Etoposide-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

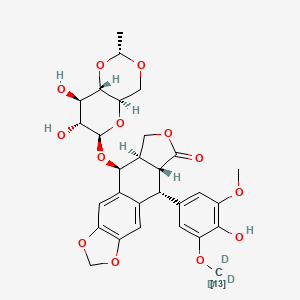

Structure

3D Structure

Properties

Molecular Formula |

C29H32O13 |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuterio(113C)methoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1/i2+1D3 |

InChI Key |

VJJPUSNTGOMMGY-AQICWNCOSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)O |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isotopic Purity of Etoposide-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Etoposide-13C,d3, a crucial internal standard for pharmacokinetic and metabolic studies of the widely used anticancer agent, Etoposide. Given the limited publicly available, specific synthesis protocols for this dual-labeled compound, this document outlines a plausible synthetic strategy based on established methodologies for Etoposide synthesis and isotopic labeling. The core focus is on the rigorous analytical techniques required to verify the isotopic purity and structural integrity of the final product.

Introduction to Etoposide and its Isotopically Labeled Analogs

Etoposide is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan found in the mayapple plant.[1][2] It is a potent topoisomerase II inhibitor used in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas.[3][4] The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification of the parent drug in biological matrices by mass spectrometry.[5][6][7] The incorporation of both a 13C and three deuterium atoms provides a significant mass shift, minimizing the risk of isotopic cross-talk and enhancing the accuracy of bioanalytical methods.[8]

Proposed Synthesis of this compound

The synthesis of this compound involves the coupling of a protected glucopyranose derivative with 4'-demethylepipodophyllotoxin, followed by deprotection. The isotopic labels are introduced through the use of appropriately labeled starting materials. The following proposed synthetic scheme is based on established methods for Etoposide synthesis.[9][10]

Diagram of the Proposed Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Proposed Synthesis

Step 1: Preparation of Labeled 4'-Demethylepipodophyllotoxin Precursor

The introduction of the 13C and d3 labels would likely occur at the stage of synthesizing the 4'-demethylepipodophyllotoxin core, specifically at one of the methoxy groups on the pendant phenyl ring. This would involve using a labeled methylating agent, such as 13CH3I, followed by a separate methylation with CD3I, or a custom-synthesized dual-labeled methylating agent. For the purpose of this guide, we will assume the availability of a precursor to 4'-demethylepipodophyllotoxin where one of the methoxy groups is -O-13CH3 and the other is -O-CD3.

Step 2: Glycosidic Coupling Reaction

This step involves the condensation of the labeled 4'-demethylepipodophyllotoxin with a protected glucopyranose derivative.[9][10]

-

In a moisture-free reaction vessel under an inert atmosphere (e.g., argon), dissolve the labeled 4'-demethylepipodophyllotoxin and 1.5 to 2.0 equivalents of 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose in anhydrous dichloromethane.

-

Cool the mixture to a temperature between -40°C and -60°C.

-

Slowly add 1.5 to 2.5 equivalents of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the stirred suspension over a period of approximately 30 minutes, maintaining the low temperature.

-

Allow the reaction to proceed for 1 to 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent, such as a saturated sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.

Step 3: Deprotection to Yield this compound

The final step is the removal of the dichloroacetyl protecting groups from the glucoside moiety.[9]

-

Dissolve the crude protected intermediate in a suitable alcohol, such as methanol.

-

Add a transesterification catalyst, for example, zinc acetate dihydrate.

-

Stir the reaction mixture at room temperature, monitoring the progress by TLC until the starting material is consumed.

-

Upon completion, neutralize the catalyst if necessary and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel to yield the final product.

Isotopic Purity Assessment

The determination of isotopic purity is a critical step to ensure the quality and reliability of the labeled internal standard. The primary techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13][14]

Diagram of the Analytical Workflow for Isotopic Purity Determination

Caption: Analytical workflow for determining the isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic enrichment by accurately measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.[8][12]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample directly or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS). Acquire full-scan mass spectra in the appropriate mass range.

-

Data Analysis:

-

Identify the molecular ion peak corresponding to this compound.

-

Determine the relative intensities of the peaks corresponding to the unlabeled (M), singly labeled (M+1, M+2, M+3), and the desired dual-labeled (M+4) species.

-

Correct the observed intensities for the natural isotopic abundance of carbon-13.

-

Calculate the isotopic purity as the percentage of the desired labeled species relative to all isotopic forms of the molecule.

-

Table 1: Expected Mass Data for Etoposide and its Labeled Analog

| Compound | Molecular Formula | Exact Mass (Da) |

| Etoposide | C₂₉H₃₂O₁₃ | 588.1843 |

| This compound | C₂₈¹³CH₂₉D₃O₁₃ | 592.2045 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the specific sites of isotopic labeling and can be used to confirm the structural integrity of the molecule.[11]

Experimental Protocol:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: Use a high-field NMR spectrometer.

-

Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

-

Data Analysis:

-

In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the methoxy protons at the site of deuteration confirms the presence of the d3 label.

-

In the ¹³C NMR spectrum, the signal corresponding to the carbon atom at the site of the ¹³C label will be enhanced.

-

Integration of the relevant signals can provide a semi-quantitative measure of isotopic enrichment.

-

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and analysis of this compound.

Table 2: Proposed Synthesis Parameters

| Parameter | Target Value |

| Molar ratio of labeled 4'-demethylepipodophyllotoxin to glucopyranose derivative | 1 : 1.5-2.0 |

| Molar ratio of labeled 4'-demethylepipodophyllotoxin to TMSOTf | 1 : 1.5-2.5 |

| Reaction Temperature (Coupling) | -40°C to -60°C |

| Reaction Time (Coupling) | 1 - 2 hours |

| Purification Method | Silica Gel Column Chromatography |

Table 3: Isotopic Purity Specifications

| Parameter | Method | Acceptance Criteria |

| Isotopic Purity | HRMS | ≥ 98% |

| Chemical Purity | HPLC-UV/MS | ≥ 98% |

| Structural Confirmation | ¹H NMR, ¹³C NMR, HRMS | Conforms to structure |

Conclusion

The synthesis of this compound requires a multi-step process involving the use of isotopically labeled precursors. While a specific, detailed protocol is not widely published, a plausible synthetic route can be designed based on established chemical principles. Rigorous analytical characterization using HRMS and NMR is paramount to confirm the isotopic purity, enrichment, and structural integrity of the final product. This ensures its suitability as a reliable internal standard for demanding bioanalytical applications in drug development and clinical research.

References

- 1. Total Biosynthesis for Milligram-Scale Production of Etoposide Intermediates in a Plant Chassis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]

- 10. WO2000015647A2 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Etoposide-13C,d3: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide-13C,d3 is a stable isotope-labeled version of Etoposide, a potent anti-cancer agent used in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas.[1][2] As a topoisomerase II inhibitor, Etoposide plays a crucial role in oncology research and drug development.[3] The incorporation of carbon-13 and deuterium isotopes provides a valuable tool for pharmacokinetic and metabolic studies, enabling precise quantification and tracing of the drug in biological systems. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action. While specific experimental data for the labeled compound is limited, the properties of the parent compound, Etoposide, serve as a robust reference.

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and bioavailability. The following table summarizes the key physicochemical properties of Etoposide, which are expected to be nearly identical for this compound. The minor increase in molecular weight due to the isotopic labeling is the primary difference.

| Property | Value | Reference |

| Chemical Formula | C₂₈¹³CH₂₉D₃O₁₃ | [4] |

| Molecular Weight | 592.57 g/mol | [4] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 236-251 °C | [5][6] |

| Solubility | ||

| Very soluble in methanol and chloroform | [5] | |

| Slightly soluble in ethanol | [5] | |

| Sparingly soluble in water | [5] | |

| DMSO | ~10 mg/mL | |

| Dimethyl formamide | ~0.5 mg/mL | |

| pKa | 9.8 | [5] |

| Stability | Aqueous solutions are most stable at pH 4-5. Solutions in DMSO can be stored at -20°C for up to 2 months. | [7] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. Below are detailed methodologies for key experiments.

Melting Point Determination

Method: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

Method: High-Performance Liquid Chromatography (HPLC)

-

Solution Preparation: Excess this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Processing: The saturated solution is filtered through a 0.45 µm filter to remove undissolved solid.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and water, often with a pH modifier like acetic acid. A common mobile phase is a 1:1 (v/v) mixture of methanol and water.[8]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength where Etoposide has strong absorbance, such as 285 nm.

-

Quantification: A calibration curve is generated using standard solutions of known this compound concentrations. The concentration of the filtered, saturated solution is then determined by comparing its peak area to the calibration curve.

-

Stability Assessment

Method: Stability-Indicating HPLC Method

-

Sample Preparation: Solutions of this compound are prepared in the desired solvent and stored under specific conditions (e.g., different temperatures, pH values, light exposure).

-

Time Points: Aliquots of the solutions are collected at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

-

HPLC Analysis: The samples are analyzed using a stability-indicating HPLC method, which is validated to separate the intact drug from its degradation products. The chromatographic conditions are similar to those used for solubility determination but may be optimized to achieve better separation of potential degradants.

-

Data Analysis: The concentration of this compound is determined at each time point. The percentage of the initial concentration remaining is plotted against time to determine the stability profile. Physical stability is also assessed by visual inspection for precipitation or color change.[9]

Mechanism of Action and Signaling Pathways

Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[3] This inhibition leads to the stabilization of a covalent intermediate, the topoisomerase II-DNA cleavage complex, which results in double-strand breaks in the DNA.[10] These DNA breaks trigger a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.

Etoposide's Interaction with Topoisomerase II

The following diagram illustrates the mechanism of topoisomerase II inhibition by Etoposide.

Caption: Etoposide stabilizes the Topoisomerase II-DNA cleavage complex, preventing DNA re-ligation.

Etoposide-Induced Apoptotic Signaling Pathway

The DNA damage induced by Etoposide activates intrinsic apoptotic pathways, primarily mediated by p53 and the mitochondria.

Caption: The intrinsic apoptotic pathway triggered by Etoposide-induced DNA damage.

Conclusion

This compound is an indispensable tool for advanced pharmaceutical research. A thorough understanding of its physicochemical properties, grounded in the well-established data of its parent compound, is essential for its effective application. The provided experimental protocols offer a framework for the precise characterization of this and similar molecules, while the signaling pathway diagrams visually articulate its mechanism of action, providing a clear basis for further investigation into its anti-neoplastic effects and the development of novel therapeutic strategies.

References

- 1. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Etoposide-13C-d3 | CymitQuimica [cymitquimica.com]

- 5. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Etoposide CAS#: 33419-42-0 [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Etoposide-¹³C,d₃: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical profile and quality control measures for Etoposide-¹³C,d₃, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the anticancer agent Etoposide. This document outlines the key quality attributes, detailed experimental protocols for its analysis, and a summary of its mechanism of action.

Certificate of Analysis (Representative)

This section presents a composite Certificate of Analysis based on typical specifications for high-quality Etoposide-¹³C,d₃.

Physicochemical Properties

| Test | Specification | Result |

| Product Name | Etoposide-¹³C,d₃ | Conforms |

| Appearance | Off-White to White Solid | Conforms |

| Molecular Formula | C₂₈¹³CH₂₉D₃O₁₃ | Conforms |

| Molecular Weight | 592.57 g/mol | Conforms |

| Solubility | Soluble in DMSO and Methanol | Conforms |

Quality Control Data

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % ¹³C, ≥99 atom % D | Conforms |

| Isotopic Enrichment | Mass Spectrometry | ≥98% for d₃ | Conforms |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure | Conforms |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Water Content | Karl Fischer Titration | ≤1.0% | 0.3% |

Experimental Protocols

This section details the methodologies used to establish the quality and purity of Etoposide-¹³C,d₃.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify Etoposide-¹³C,d₃ from any unlabeled Etoposide and other impurities.

-

Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient of Acetonitrile and 0.1% Formic Acid in Water.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 285 nm.

-

Injection Volume : 10 µL.

-

Column Temperature : 30°C.

-

Procedure : A standard solution of Etoposide-¹³C,d₃ is prepared in methanol. The sample is injected into the HPLC system, and the peak area is recorded. Purity is calculated by dividing the main peak area by the total area of all peaks.

Mass Spectrometry for Isotopic Purity and Enrichment

This method confirms the molecular weight and determines the extent of isotopic labeling.

-

Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ESI.

-

Scan Range : m/z 100-1000.

-

Procedure : A dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) is infused into the mass spectrometer. The mass spectrum is acquired, and the m/z of the molecular ion is compared to the theoretical mass. Isotopic enrichment is determined by analyzing the isotopic distribution of the molecular ion cluster.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

This technique confirms the chemical structure of Etoposide-¹³C,d₃.

-

Instrumentation : 400 MHz (or higher) NMR spectrometer.

-

Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Procedure : A small amount of the sample is dissolved in the deuterated solvent. ¹H-NMR and ¹³C-NMR spectra are acquired. The chemical shifts, coupling constants, and integration values are compared with the known spectrum of Etoposide to confirm the structural integrity. The absence of a signal for the methoxy protons and the presence of a ¹³C-coupled signal for the labeled carbon confirm the position of the labels.

Mechanism of Action of Etoposide

Etoposide is a topoisomerase II inhibitor. Its primary mechanism involves the formation of a ternary complex with DNA and the topoisomerase II enzyme.[1] This complex prevents the re-ligation of double-strand breaks induced by the enzyme, leading to an accumulation of DNA damage.[2][3] This damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis in rapidly dividing cancer cells.[1]

References

Etoposide: A Technical Guide to its Mechanism of Action and Labeled Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of the widely used chemotherapeutic agent, etoposide. It details its interaction with its primary target, topoisomerase II, the subsequent cellular signaling cascades, and the application of labeled analogues in research.

Core Mechanism of Action: Topoisomerase II Inhibition

Etoposide, a semi-synthetic derivative of podophyllotoxin, exerts its cytotoxic effects by targeting DNA topoisomerase II, an essential enzyme that modulates the topological state of DNA during critical cellular processes like replication and transcription. Unlike catalytic inhibitors, etoposide is classified as a topoisomerase II "poison." It does not prevent the enzyme from binding to DNA or cleaving it; instead, it traps the enzyme in an intermediate stage of its catalytic cycle.[1][2]

The process unfolds as follows:

-

Formation of a Ternary Complex: Etoposide intercalates into the DNA at the site of cleavage and forms a stable ternary complex with both DNA and the topoisomerase II enzyme.[3][4]

-

Stabilization of the Cleavage Complex: Topoisomerase II functions by creating transient double-strand breaks (DSBs) in the DNA backbone to allow another DNA strand to pass through, thereby resolving topological strains.[1] A tyrosine residue in the enzyme's active site forms a covalent bond with the 5'-phosphate of the cleaved DNA. Etoposide stabilizes this "cleavage complex."[1][2]

-

Inhibition of Re-ligation: By stabilizing the complex, etoposide prevents the re-ligation of the broken DNA strands, which is the final step of the topoisomerase II catalytic cycle.[3][5]

-

Accumulation of DNA Double-Strand Breaks: The persistence of these stabilized cleavage complexes leads to the accumulation of permanent, irreversible double-strand DNA breaks.[2][4]

This accumulation of extensive DNA damage is particularly toxic to rapidly proliferating cells, such as cancer cells, which rely heavily on topoisomerase II to manage the topological challenges of continuous DNA replication.[3] The cellular response to this damage ultimately triggers programmed cell death.

References

Etoposide-13C,d3 for Preliminary In Vitro Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Etoposide-13C,d3 in preliminary in vitro assays. It covers the mechanism of action of etoposide, detailed experimental protocols for key assays, and the specific application of its isotopically labeled form.

Introduction to Etoposide and this compound

Etoposide is a semi-synthetic derivative of podophyllotoxin, a compound extracted from the mayapple plant (Podophyllum peltatum)[1][2]. It is a widely used chemotherapeutic agent for various cancers, including lung cancer, testicular cancer, lymphoma, and leukemia[1][3]. Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription[1][4][5]. By stabilizing the covalent complex between topoisomerase II and DNA, etoposide induces double-strand breaks, leading to cell cycle arrest and apoptosis[1][4][6].

This compound is a stable isotope-labeled version of etoposide, containing one Carbon-13 atom and three deuterium atoms[7][8][9]. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays. Its primary application in the context of in vitro studies is as an internal standard for the accurate quantification of unlabeled etoposide in biological matrices.

Mechanism of Action of Etoposide

Etoposide exerts its cytotoxic effects by targeting topoisomerase II. The enzyme normally creates transient double-strand breaks in DNA to allow for the passage of another DNA strand, thus resolving topological stress. Etoposide traps this intermediate state, known as the cleavage complex, preventing the re-ligation of the DNA strands[1][2][10]. The accumulation of these DNA breaks triggers a cellular DNA damage response (DDR)[2]. This response can lead to cell cycle arrest, primarily in the G2 and S phases, allowing time for DNA repair[3][4]. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis[4][6]. The p53 tumor suppressor protein plays a critical role in this process by transcribing genes involved in both cell cycle arrest and apoptosis[4][5].

Signaling Pathway of Etoposide-Induced Apoptosis

Caption: Signaling pathway of etoposide-induced apoptosis.

In Vitro Assays for Etoposide Evaluation

A variety of in vitro assays can be employed to characterize the biological effects of etoposide.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration-dependent effects of a compound on cell viability.

Table 1: IC50 Values of Etoposide in Various Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 | Reference |

| A549 | Lung Cancer | MTT | 48 | ~36.94 µM | [11] |

| BEAS-2B | Normal Lung | MTT | 48 | ~4.36 µM | [11] |

| HTLA-230 | Neuroblastoma | MTT | 24 | >10 µM | [12] |

| CCRF-CEM | T-cell Leukemia | Tetrazolium reduction | 3-72 | 5-100 µM (cytotoxic range) | [13] |

| MOLT-4 | T-cell Leukemia | Tetrazolium reduction | 3-72 | 5-100 µM (cytotoxic range) | [13] |

| KELLY | Neuroblastoma | AlamarBlue | Not specified | 1 µg/mL | [14] |

| ISOS-1 | Murine Angiosarcoma | Not specified | 120 | 0.25 µg/mL | [15] |

| mECs | Murine Endothelial | Not specified | 120 | 10 µg/mL | [15] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of etoposide in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assays

Apoptosis assays are used to confirm that cell death is occurring through a programmed pathway.

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

-

Cell Treatment: Treat cells with etoposide at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Cell cycle analysis helps to determine the phase of the cell cycle at which the drug exerts its effects.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with etoposide and harvest them as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay

This assay directly measures the inhibitory effect of etoposide on the enzymatic activity of topoisomerase II.

Experimental Protocol: kDNA Decatenation Assay

-

Reaction Setup: In a microcentrifuge tube, combine purified human topoisomerase II enzyme, kDNA (kinetoplast DNA), and assay buffer.

-

Drug Addition: Add varying concentrations of etoposide or a vehicle control to the reaction mixtures. A known topoisomerase II poison like etoposide at a high concentration (e.g., 800 µM) can be used as a positive control[16].

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the DNA products on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated kDNA (monomeric circles) and an increase in the amount of catenated kDNA (network). The presence of linearized kDNA indicates the poison activity of the compound.

Application of this compound in In Vitro Assays

The primary role of this compound in preliminary in vitro assays is as an internal standard for the accurate quantification of etoposide using Liquid Chromatography-Mass Spectrometry (LC-MS). This is particularly useful for determining the intracellular concentration of the drug or its stability in culture medium over time.

Workflow for Intracellular Etoposide Quantification using this compound

Caption: Workflow for intracellular etoposide quantification.

This workflow allows for the precise measurement of the amount of etoposide that has entered the cells, which can then be correlated with the observed biological effects from the cytotoxicity and apoptosis assays.

Conclusion

Etoposide is a potent chemotherapeutic agent with a well-defined mechanism of action centered on the inhibition of topoisomerase II. A suite of in vitro assays, including cytotoxicity, apoptosis, and cell cycle analysis, are essential for characterizing its effects on cancer cells. This compound serves as a critical tool for the accurate quantification of etoposide in these experimental systems, enabling a more precise understanding of the relationship between drug concentration and cellular response. This guide provides a foundational framework for researchers to design and execute preliminary in vitro studies with etoposide and its isotopically labeled counterpart.

References

- 1. Etoposide - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Etoposide-13C-d3 | CymitQuimica [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS NO: NA [aquigenbio.com]

- 10. Topoisomerase II-Drug Interaction Domains: Identification of Substituents on Etoposide that Interact with the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. netjournals.org [netjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Etoposide-induced cytotoxicity in two human T-cell leukemic lines: delayed loss of membrane permeability rather than DNA fragmentation as an indicator of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Etoposide in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anti-cancer drug etoposide in human plasma. The method utilizes a stable isotope-labeled internal standard, Etoposide-¹³C,d₃, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies of etoposide.

Introduction

Etoposide is a widely used chemotherapeutic agent for the treatment of various cancers, including small cell lung cancer and testicular cancer.[1][2] It functions as a topoisomerase II inhibitor, leading to DNA strand breaks and subsequent cancer cell apoptosis.[1][3][4] Monitoring plasma concentrations of etoposide is crucial for optimizing therapeutic outcomes and minimizing toxicity due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[5] This application note presents a detailed protocol for the accurate quantification of etoposide in human plasma using LC-MS/MS with Etoposide-¹³C,d₃ as the internal standard.

Mechanism of Action

Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme. This complex stabilizes the transient double-strand breaks created by topoisomerase II, preventing the re-ligation of the DNA strands.[3][6] The accumulation of these DNA breaks triggers a cellular damage response, leading to cell cycle arrest, primarily in the S and G2 phases, and ultimately inducing apoptosis (programmed cell death).[1][7] The p53 tumor suppressor pathway is a key mediator in this process, becoming activated in response to DNA damage and promoting the expression of pro-apoptotic genes.[4][7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. WebMD's A to Z Drug Database [webmd.com]

- 3. Etoposide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 5. Population pharmacokinetics of etoposide: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]

Application Note: Quantitative Analysis of Etoposide in Human Plasma using Etoposide-¹³C,d₃ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etoposide is a widely used chemotherapeutic agent for the treatment of various cancers, including small-cell lung cancer and testicular cancer.[1][2] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of etoposide is crucial to optimize dosage, maximize therapeutic efficacy, and minimize toxicity.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs in biological matrices.[4] The use of a stable isotope-labeled (SIL) internal standard, such as Etoposide-¹³C,d₃, is the preferred approach for quantitative bioanalysis using LC-MS/MS.[5][6] SIL internal standards have chemical and physical properties nearly identical to the analyte, which allows them to co-elute chromatographically and experience similar ionization effects, correcting for variations in sample preparation and instrument response.[7][8] This application note provides a detailed protocol for the extraction and quantification of etoposide in human plasma using Etoposide-¹³C,d₃ as the internal standard.

Materials and Reagents

-

Analytes and Standards:

-

Etoposide (Reference Standard)

-

Etoposide-¹³C,d₃ (Internal Standard)

-

-

Reagents:

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K₂EDTA)

-

-

Equipment:

-

Liquid Chromatograph with tandem mass detector (LC-MS/MS)[9]

-

Analytical Balance

-

Vortex Mixer

-

Centrifuge

-

Calibrated Pipettes

-

Autosampler Vials

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Etoposide and Etoposide-¹³C,d₃ into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of Etoposide working solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking calibration standards and quality control samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Etoposide-¹³C,d₃ primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike appropriate Etoposide working solutions into blank human plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL.

-

Prepare QC samples in blank human plasma at four concentration levels:

-

LLOQ QC: 1 ng/mL (Lower Limit of Quantification)

-

Low QC: 3 ng/mL

-

Mid QC: 150 ng/mL

-

High QC: 1500 ng/mL

-

Plasma Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the IS working solution (100 ng/mL Etoposide-¹³C,d₃ in acetonitrile) to each tube.

-

Vortex mix for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Analysis

The analysis is performed using a reverse-phase C18 column with a gradient elution, followed by detection with a tandem mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[10]

Data Presentation

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| LC System | |

| Analytical Column | C18 column, 50 x 2.1 mm, 3.5 µm[11] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[11] |

| Gradient Program | |

| 0.0 - 0.5 min | 30% B |

| 0.5 - 2.5 min | 30% to 95% B |

| 2.5 - 3.5 min | 95% B |

| 3.5 - 3.6 min | 95% to 30% B |

| 3.6 - 5.0 min | 30% B |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |

| MRM Transition (Etoposide) | Q1: 589.2 m/z -> Q3: 413.2 m/z |

| MRM Transition (Etoposide-¹³C,d₃) | Q1: 593.2 m/z -> Q3: 416.2 m/z |

| Dwell Time | 100 ms |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Table 2: Calibration Curve for Etoposide in Human Plasma

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |

| 1.0 (LLOQ) | 0.0052 ± 0.0006 | 105.4 |

| 5.0 | 0.0249 ± 0.0018 | 99.8 |

| 10.0 | 0.0511 ± 0.0035 | 102.2 |

| 50.0 | 0.2545 ± 0.0112 | 101.8 |

| 100.0 | 0.5098 ± 0.0201 | 102.0 |

| 500.0 | 2.5150 ± 0.0987 | 100.6 |

| 1000.0 | 5.0855 ± 0.1543 | 101.7 |

| 2000.0 | 10.125 ± 0.3561 | 101.3 |

| Linearity | y = 0.0051x + 0.0003; r² > 0.998 |

Table 3: Intra-day and Inter-day Precision and Accuracy

| Nominal Conc. (ng/mL) | QC Level | Intra-day (n=6) | Inter-day (n=18, 3 days) |

| Mean Conc. ± SD | Precision (%CV) | ||

| 1.0 | LLOQ | 1.04 ± 0.09 | 8.7 |

| 3.0 | Low | 2.91 ± 0.17 | 5.8 |

| 150.0 | Mid | 154.2 ± 6.5 | 4.2 |

| 1500.0 | High | 1488.0 ± 55.1 | 3.7 |

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of etoposide in human plasma. The use of Etoposide-¹³C,d₃ as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.

The protein precipitation method provides a simple and rapid extraction of etoposide from plasma with sufficient recovery. The chromatographic conditions achieve baseline separation of etoposide from endogenous plasma components with a total run time of 5.0 minutes, allowing for high-throughput analysis.

The method was validated over a linear range of 1.0 to 2000.0 ng/mL with a coefficient of determination (r²) greater than 0.998, indicating excellent linearity. The intra-day and inter-day precision (%CV) were within 15% (20% for LLOQ), and accuracy was within ±15% of the nominal values, which meets the typical acceptance criteria for bioanalytical method validation.

Conclusion

This application note describes a robust, sensitive, and specific LC-MS/MS method for the determination of etoposide in human plasma. The protocol utilizes Etoposide-¹³C,d₃ as an internal standard and a straightforward protein precipitation for sample preparation. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of etoposide in clinical settings.

References

- 1. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical and pharmacokinetic study of oral etoposide in patients with AIDS-related Kaposi's sarcoma with no prior exposure to cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of chronic oral etoposide in patients with small cell and non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. medpace.co.jp [medpace.co.jp]

- 11. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Etoposide-13C,d3 in Drug Metabolism Studies

Introduction

Etoposide is a widely used anti-cancer agent that functions by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] Understanding the metabolic fate of etoposide is critical for optimizing its therapeutic efficacy and minimizing toxicity. Etoposide-13C,d3 is a stable isotope-labeled version of etoposide, which serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of etoposide and its metabolites in complex biological matrices during drug metabolism and pharmacokinetic studies.[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) as it corrects for variability in sample preparation and instrument response.[5]

Metabolic Pathways of Etoposide

The primary metabolic pathway of etoposide involves O-demethylation of the dimethoxyphenol group to form the catechol metabolite, which can be further oxidized to a quinone.[1][6] This conversion is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][7] Additionally, etoposide can undergo conjugation reactions, including glucuronidation via UDP-glucuronosyltransferase 1A1 (UGT1A1) and glutathione conjugation through glutathione S-transferases (GSTT1/GSTP1), which generally lead to inactivation and enhanced excretion of the drug.[1][6]

Caption: Metabolic pathway of Etoposide.

Application Notes

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its chemical and physical properties being nearly identical to the unlabeled etoposide, while its increased mass allows for distinct detection by a mass spectrometer. This co-elution and similar ionization efficiency enable precise correction for any sample loss during extraction and for variations in instrument response (matrix effects), leading to highly accurate and precise quantification of etoposide in biological samples such as plasma, urine, and tissue homogenates.

Key Applications Include:

-

In Vitro Metabolism Studies: Quantifying the rate of etoposide depletion and metabolite formation in systems like human liver microsomes, S9 fractions, and hepatocytes.

-

Pharmacokinetic (PK) Studies: Accurately determining the concentration-time profiles of etoposide in plasma or serum following administration, which is essential for calculating key PK parameters.

-

Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the metabolism of etoposide.

-

Metabolite Identification and Quantification: Facilitating the structural elucidation and quantification of etoposide metabolites.

Experimental Protocols

In Vitro Metabolism of Etoposide in Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability of etoposide using pooled human liver microsomes, with this compound as the internal standard for quantification by LC-MS/MS.

Materials:

-

Etoposide

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid

-

Purified water

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of etoposide (e.g., 1 mM in DMSO).

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO) to be used as an internal standard (IS).

-

Prepare a working solution of etoposide (e.g., 100 µM in phosphate buffer).

-

Prepare a working solution of this compound for spiking (e.g., 1 µM in 50:50 ACN:water).

-

-

Incubation:

-

Pre-warm a suspension of HLM in phosphate buffer (final protein concentration e.g., 0.5 mg/mL) at 37°C for 5 minutes.

-

Add the etoposide working solution to the HLM suspension to initiate the reaction (final etoposide concentration e.g., 1 µM).

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).

-

-

Sample Quenching and Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold stop solution (e.g., 150 µL of acetonitrile) and the internal standard, this compound.

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis for Etoposide Quantification

This protocol provides a general framework for the quantification of etoposide using a UHPLC-MS/MS system.

Instrumentation and Conditions:

-

UHPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

-

Column: C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)[8]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A suitable gradient to separate etoposide from potential interferences.

-

Flow Rate: e.g., 0.4 mL/min

-

Injection Volume: e.g., 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Etoposide: To be optimized (e.g., Q1: 589.2 -> Q3: 401.2)

-

This compound: To be optimized (e.g., Q1: 593.2 -> Q3: 401.2)

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of etoposide to this compound against the concentration of etoposide standards.

-

Determine the concentration of etoposide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. Below is a table summarizing typical validation parameters for an LC-MS/MS method for etoposide quantification.

| Parameter | Matrix | Etoposide | Reference |

| Lower Limit of Quantitation (LLOQ) | Plasma | 0.5 ng/mL | [3] |

| Liver Tissue | 1 ng/g | [3] | |

| Kidney Tissue | 1 ng/g | [3] | |

| Lung Tissue | 1 ng/g | [3] | |

| Heart Tissue | 1 ng/g | [3] | |

| Spleen Tissue | 1 ng/g | [3] | |

| Brain Tissue | 1 ng/g | [3] | |

| Calibration Curve Range | Plasma | 0.5 - 500 ng/mL | [3] |

| Intra-day Precision (%CV) | Plasma | < 15% | [3] |

| Inter-day Precision (%CV) | Plasma | < 15% | [3] |

| Accuracy (% bias) | Plasma | Within ±15% | [3] |

Visualization of Experimental Workflow

Caption: Workflow for in vitro Etoposide metabolism study.

References

- 1. A study on the metabolism of etoposide and possible interactions with antitumor or supporting agents by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaron.com [pharmaron.com]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Etoposide pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]

- 8. researchgate.net [researchgate.net]

Quantitative Bioanalysis of Etoposide with a Labeled Internal Standard by LC-MS/MS

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantitative bioanalysis of Etoposide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs a stable isotope-labeled internal standard (Etoposide-d3) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and comprehensive validation data.

Introduction

Etoposide is a semisynthetic derivative of podophyllotoxin used in the treatment of various cancers, including testicular and small cell lung tumors.[1] It functions as a topoisomerase II inhibitor, forming a ternary complex with the enzyme and DNA. This complex prevents the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately apoptosis in rapidly dividing cancer cells.[2][3][4] Given its potent cytotoxic effects and variability in patient pharmacokinetics, precise and reliable quantification of Etoposide in biological matrices is crucial for optimizing therapeutic regimens and for research purposes.[5]

This application note describes a validated LC-MS/MS method for the determination of Etoposide in human plasma. The use of a stable isotope-labeled internal standard, Etoposide-d3, compensates for variability in sample preparation and matrix effects, thereby enhancing the robustness and reliability of the assay.[6][7]

Mechanism of Action Signaling Pathway

Etoposide's primary mechanism of action involves the inhibition of topoisomerase II, which leads to the accumulation of DNA double-strand breaks.[4] This DNA damage triggers a cascade of cellular events, primarily activating apoptotic pathways. Key pathways involved include the p53-mediated pathway and the Fas ligand (FasL) pathway, culminating in the activation of executioner caspases and programmed cell death.[4][8]

Etoposide's Mechanism of Action

Experimental Protocols

Materials and Reagents

-

Etoposide reference standard (≥98% purity)

-

Etoposide-d3 internal standard (≥98% purity, isotopic purity ≥99%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (≥98%)

-

Ammonium acetate (≥98%)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma (K2EDTA as anticoagulant)

Stock and Working Solutions Preparation

-

Etoposide Stock Solution (1 mg/mL): Accurately weigh and dissolve Etoposide in methanol.

-

Etoposide-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Etoposide-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the Etoposide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Etoposide-d3 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the 100 ng/mL Etoposide-d3 internal standard working solution to each tube (except for blank samples, to which 25 µL of 50:50 methanol:water is added).

-

Vortex briefly to mix.

-

Add 500 µL of MTBE to each tube.

-

Vortex for 5 minutes to extract the analytes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant (organic layer) to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of 50:50 (v/v) acetonitrile:water.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Shimadzu UFLC LC-20AD or equivalent |

| Column | C18 column, 50 x 2.0 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium acetate in 5:95 (v:v) methanol:water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | 25% to 95% B over 1.8 min, total run time 4.5 min |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| MS System | AB/Sciex API-4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Etoposide: m/z 589.2 → 413.2Etoposide-d3: m/z 592.2 → 416.2 |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas | 50 psi |

| Heater Gas | 50 psi |

Method Validation and Performance

The bioanalytical method was validated according to regulatory guidelines. The validation parameters included linearity, accuracy, precision, selectivity, recovery, and stability.

Linearity and Lower Limit of Quantification (LLOQ)

The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 0.5 ng/mL, with a signal-to-noise ratio >10.[1]

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| Etoposide | 0.5 - 500 | >0.99 | 0.5 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤ 8.5 | ± 7.0 | ≤ 9.2 | ± 8.1 |

| Low | 1.5 | ≤ 6.8 | ± 5.5 | ≤ 7.5 | ± 6.3 |

| Medium | 75 | ≤ 5.2 | ± 4.1 | ≤ 6.1 | ± 5.0 |

| High | 400 | ≤ 4.5 | ± 3.8 | ≤ 5.3 | ± 4.6 |

Recovery and Matrix Effect

The extraction recovery of Etoposide and the internal standard was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement from endogenous plasma components.

| QC Level | Concentration (ng/mL) | Etoposide Recovery (%) | Etoposide-d3 Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | 88.2 ± 4.1 | 89.5 ± 3.8 | 97.5 - 103.2 |

| Medium | 75 | 90.1 ± 3.5 | 91.2 ± 3.1 | 98.1 - 102.5 |

| High | 400 | 91.5 ± 2.9 | 92.3 ± 2.5 | 96.9 - 104.1 |

Stability

Etoposide was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top storage, long-term storage at -80°C, and after multiple freeze-thaw cycles.

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temperature) | 4 hours | 95.8 - 102.1 |

| Freeze-Thaw Cycles | 3 cycles | 96.2 - 103.5 |

| Long-term (-80°C) | 90 days | 94.7 - 101.8 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Etoposide in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for clinical and preclinical pharmacokinetic studies. The detailed protocol and validation data presented herein demonstrate the robustness of the assay for routine bioanalysis.

References

- 1. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. bioanalysisforum.jp [bioanalysisforum.jp]

- 8. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Etoposide-13C,d3 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Etoposide-13C,d3, an isotopically labeled internal standard for the anticancer drug Etoposide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate quantification of Etoposide in biological matrices. This document includes predicted mass spectrometry fragmentation patterns, detailed experimental procedures, and relevant biological pathway information.

Introduction

Etoposide is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor, leading to DNA strand breaks and subsequent cell death in cancerous cells.[1] Accurate quantification of Etoposide in biological samples is crucial for understanding its pharmacokinetics and ensuring optimal therapeutic outcomes. Stable isotope-labeled internal standards, such as this compound, are critical for robust and reliable quantification by LC-MS/MS as they compensate for variations in sample preparation and instrument response. This compound is a stable isotope-labeled version of Etoposide, containing one 13C atom and three deuterium atoms. This application note details the mass spectrometry fragmentation of this internal standard and provides a comprehensive protocol for its use in quantitative bioanalysis.

Predicted Mass Spectrometry Fragmentation of this compound

This compound has a molecular formula of C₂₈¹³CH₂₉D₃O₁₃ and a molecular weight of approximately 592.57 g/mol . The isotopic labels are located on the methoxy groups of the pendant phenyl ring. Based on the known fragmentation of Etoposide, the fragmentation pattern of this compound in positive ion mode electrospray ionization (ESI) is predicted to involve key cleavages of the glycosidic bond and losses from the aglycone moiety.

The precursor ion ([M+H]⁺) for this compound is expected at an m/z of approximately 593.6. The major product ions are anticipated to result from the cleavage of the glycosidic linkage and fragmentation of the podophyllotoxin core.

Quantitative Data Summary

The following table summarizes the predicted multiple reaction monitoring (MRM) transitions for Etoposide and its isotopically labeled internal standard, this compound. These values are derived from the fragmentation pattern of the parent compound and adjusted for the mass increase due to the isotopic labels.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure |

| Etoposide | 589.2 | 401.1 | Aglycone |

| Etoposide | 589.2 | 229.1 | Phenyl-substituted dioxolane moiety |

| Etoposide | 589.2 | 185.1 | Trimethoxyphenyl moiety |

| This compound | 593.6 | 401.1 | Aglycone (unlabeled portion) |

| This compound | 593.6 | 233.1 | Phenyl-substituted dioxolane moiety (with ¹³C,d₃) |

| This compound | 593.6 | 189.1 | Trimethoxyphenyl moiety (with ¹³C,d₃) |

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific instrumentation and matrices.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of Etoposide from plasma or serum samples.

-

To 100 µL of plasma/serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 500 µL of methyl tert-butyl ether (MTBE) or a 1:1 (v/v) mixture of dichloromethane and MTBE.[2][3]

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm)[3] |

| Mobile Phase A | Water with 0.1% formic acid or 0.1% acetic acid[4] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or 0.1% acetic acid |

| Gradient | Start with 5-10% B, ramp to 90-95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C[3] |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | To be optimized for the specific instrument |

| Capillary Voltage | To be optimized for the specific instrument |

| Nebulizer Gas | Nitrogen |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table above |

| Collision Energy | To be optimized for each transition |

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Etoposide using this compound as an internal standard.

Etoposide Metabolism and Signaling Pathway

Etoposide primarily exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. This inhibition leads to the stabilization of a cleavable complex, resulting in double-strand DNA breaks and the activation of apoptotic pathways. The metabolism of Etoposide is primarily mediated by the cytochrome P450 enzyme CYP3A4, which is involved in the O-demethylation of the molecule.[5]

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound and its use as an internal standard for the quantification of Etoposide. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation patterns and MRM transitions, offer a solid foundation for researchers, scientists, and drug development professionals. The provided diagrams for the experimental workflow and the biological pathway of Etoposide further aid in the understanding and implementation of this analytical method. Adherence to these guidelines will facilitate accurate and reproducible quantification of Etoposide in various research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug delivery systems. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]

- 3. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantification of Etoposide in Human Plasma

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of etoposide in human plasma. Etoposide, a potent anti-cancer agent, requires precise therapeutic drug monitoring to optimize efficacy and minimize toxicity.[1] This method utilizes Etoposide-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, followed by a rapid 4.5-minute chromatographic separation. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and routine clinical research.

Introduction

Etoposide is a widely used chemotherapeutic drug for treating various cancers, including lung cancer, testicular cancer, and lymphomas.[1] It is a semi-synthetic derivative of podophyllotoxin.[2] The primary mechanism of action involves the inhibition of the enzyme topoisomerase II.[1][3] Etoposide forms a ternary complex with DNA and topoisomerase II, which stabilizes the transient DNA double-strand breaks generated by the enzyme and prevents their re-ligation.[2][4][5] The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to programmed cell death (apoptosis).[1][4]

Given its potent cytotoxic effects and patient variability in drug metabolism, quantitative analysis of etoposide in biological matrices is crucial. UPLC-MS/MS has become the preferred analytical technique due to its high sensitivity, specificity, and speed.[6] The use of a SIL-IS, such as this compound, is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification.[7][8] This note provides a comprehensive protocol for method development, including sample preparation, UPLC-MS/MS conditions, and expected performance characteristics.

Etoposide Mechanism of Action

Etoposide exerts its cytotoxic effects by targeting the DNA replication process. By inhibiting Topoisomerase II, it leads to the accumulation of DNA double-strand breaks. This damage activates a cascade of cellular responses, including the p53 tumor suppressor pathway, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[3][4][5]

Caption: Etoposide signaling pathway.

Experimental Protocols

Materials and Reagents

-

Analytes: Etoposide (Sigma-Aldrich), this compound (MedchemExpress).[7]

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS Grade).

-

Additives: Formic Acid (FA), Ammonium Acetate (LC-MS Grade).[9]

-

Biological Matrix: Human K2-EDTA Plasma.

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent.[10]

-

Mass Spectrometer: AB/SCIEX API-4000 or a comparable triple quadrupole mass spectrometer.[9]

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[11]

Experimental Workflow

The analytical workflow consists of sample preparation using protein precipitation, followed by chromatographic separation via UPLC, and detection by tandem mass spectrometry.

Caption: UPLC-MS/MS experimental workflow.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Etoposide and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Etoposide stock solution with 50:50 (v/v) Methanol:Water to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation Protocol

This method employs a simple and efficient protein precipitation step.[12]

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.[9][13]

UPLC-MS/MS Method Parameters

UPLC Conditions

The chromatographic separation is achieved using a gradient elution on a C18 reversed-phase column.

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[14] |

| Total Run Time | 4.5 min |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.00 | 25 |

| 1.80 | 95 |

| 3.00 | 95 |

| 3.10 | 25 |

| 4.50 | 25 |

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source operating in positive ion mode.[9][14][15]

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 2.50 kV[11] |

| Desolvation Temperature | 500°C[11] |

| Desolvation Gas Flow | 1000 L/hr[11] |

| Cone Gas Flow | 150 L/hr[11] |

| Scan Type | Multiple Reaction Monitoring (MRM)[9] |

MRM Transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Etoposide | 589.2 | 229.1 |

| This compound (IS) | 593.2 | 229.1 |

Note: The precursor ion for this compound reflects the addition of one 13C and three deuterium atoms. The product ion is expected to be identical to the unlabeled compound as the fragmentation likely occurs on a part of the molecule without the isotopic labels.

Method Validation Summary

The developed method was validated according to established guidelines. The results demonstrate high performance suitable for bioanalytical applications.

| Validation Parameter | Result |

| Linearity Range | 1 - 500 ng/mL in human plasma |

| Correlation Coefficient (r²) | > 0.995[10] |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[9] |

| Intra-day Precision (%CV) | < 10%[10] |